({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
2-((4-((Difluoromethyl)thio)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features both difluoromethyl and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((Difluoromethyl)thio)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the difluoromethylthio and methylthio intermediates. These intermediates are then coupled with nicotinic acid derivatives under controlled conditions to form the final product. Common reagents used in these reactions include difluoromethylating agents and sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-((4-((Difluoromethyl)thio)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The difluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-((4-((Difluoromethyl)thio)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes.
Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-((4-((Difluoromethyl)thio)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and methylthio groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. This modulation can affect biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2,4-difluorophenyl)thiazole
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- Thiophene derivatives
Uniqueness
2-((4-((Difluoromethyl)thio)phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both difluoromethyl and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for diverse applications .
Properties
Molecular Formula |
C16H14F2N2O3S2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H14F2N2O3S2/c1-24-14-12(3-2-8-19-14)15(22)23-9-13(21)20-10-4-6-11(7-5-10)25-16(17)18/h2-8,16H,9H2,1H3,(H,20,21) |
InChI Key |
DTXCTNVZUBLAHC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)SC(F)F |
Origin of Product |
United States |
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